![molecular formula C20H29F3N4O7 B15133545 (E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B15133545.png)
(E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TFA-aha-dU, also known as 5-[N-(6-(trifluoroacetamido)hexyl)-3(E)-acrylamido]-2’-deoxyuridine, is a synthetic nucleoside analog. It is characterized by the presence of a trifluoroacetamido group and an acrylamido group attached to the deoxyuridine scaffold.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of TFA-aha-dU typically involves multiple steps, starting from commercially available deoxyuridineThe reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or methanol, and catalysts or reagents like trifluoroacetic anhydride and acryloyl chloride .
Industrial Production Methods
While specific industrial production methods for TFA-aha-dU are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
TFA-aha-dU can undergo various chemical reactions, including:
Oxidation: The trifluoroacetamido group can be oxidized under specific conditions.
Reduction: The acrylamido group can be reduced to form corresponding amines.
Substitution: The nucleoside scaffold allows for substitution reactions, particularly at the uridine base.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the trifluoroacetamido group can yield trifluoroacetic acid derivatives, while reduction of the acrylamido group can produce amine derivatives .
科学的研究の応用
TFA-aha-dU has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in nucleic acid research, helping to study DNA interactions and modifications.
Industry: Utilized in the development of specialized polymers and materials due to its unique chemical properties .
作用機序
The mechanism of action of TFA-aha-dU involves its incorporation into nucleic acids, where it can interfere with normal DNA processes. The trifluoroacetamido group and acrylamido group can interact with enzymes and proteins involved in DNA replication and repair, leading to potential therapeutic effects. The molecular targets include DNA polymerases and other enzymes critical for nucleic acid metabolism .
類似化合物との比較
Similar Compounds
5-Fluoro-2’-deoxyuridine: Another nucleoside analog used in cancer treatment.
2’-Deoxy-5-iodouridine: Used in antiviral research.
5-Ethynyl-2’-deoxyuridine: A thymidine analog used in cell proliferation studies
Uniqueness
TFA-aha-dU is unique due to the presence of both trifluoroacetamido and acrylamido groups, which confer distinct chemical properties and potential biological activities. These functional groups allow for specific interactions with biological targets, making TFA-aha-dU a valuable tool in research and potential therapeutic applications .
特性
分子式 |
C20H29F3N4O7 |
|---|---|
分子量 |
494.5 g/mol |
IUPAC名 |
(E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide |
InChI |
InChI=1S/C20H29F3N4O7/c21-20(22,23)18(32)25-8-4-2-1-3-7-24-15(30)6-5-12-10-27(19(33)26-17(12)31)16-9-13(29)14(11-28)34-16/h5-6,12-14,16,28-29H,1-4,7-11H2,(H,24,30)(H,25,32)(H,26,31,33)/b6-5+/t12?,13-,14+,16+/m0/s1 |
InChIキー |
BZHKPDZLTIBLHU-AVZORQOHSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2CC(C(=O)NC2=O)/C=C/C(=O)NCCCCCCNC(=O)C(F)(F)F)CO)O |
正規SMILES |
C1C(C(OC1N2CC(C(=O)NC2=O)C=CC(=O)NCCCCCCNC(=O)C(F)(F)F)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


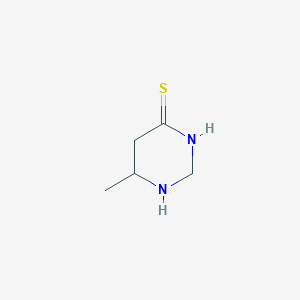
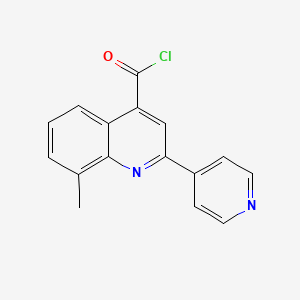
![5'-O-(4,4'-DiMethoxy)-3'-O-(t-butyldiMethylsilyl) uridine, 2'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoraMidite](/img/structure/B15133492.png)
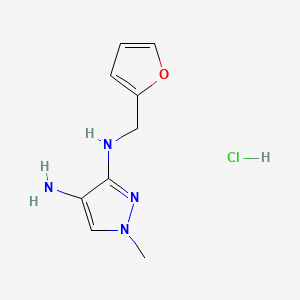
![[1-({[3-(2-acetylphenyl)-1-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}propyl]sulfanyl}methyl)cyclopropyl]acetic acid](/img/structure/B15133509.png)
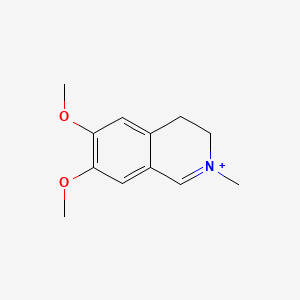
![5-bromo-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide](/img/structure/B15133521.png)
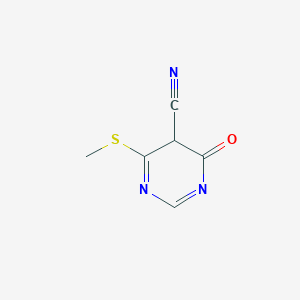
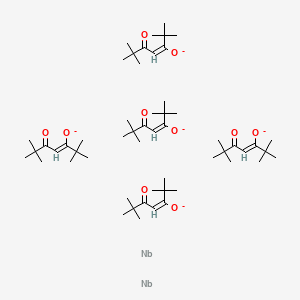
![(S)-2-(Dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide, Trifluoroacetate](/img/structure/B15133551.png)
![1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B15133558.png)

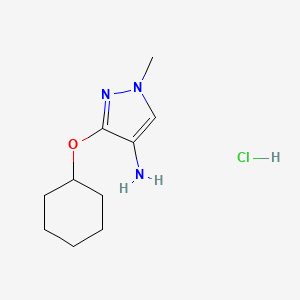
![N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15133572.png)
